2-[4-(3-Chlorophenyl)piperazin-1-YL]-N-hydroxyethanimidamide
Description
4-(3-Chlorophenyl)-1-Piperazineacetamidoxime is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of the piperazine ring into biologically active compounds can be accomplished through various synthetic routes .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c13-10-2-1-3-11(8-10)17-6-4-16(5-7-17)9-12(14)15-18/h1-3,8,18H,4-7,9H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAAMUBGIXIHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=NO)N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698430 | |
| Record name | [4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261623-65-8 | |
| Record name | [4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of piperazine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
4-(3-Chlorophenyl)-1-Piperazineacetamidoxime has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, piperazine derivatives are known for their antibacterial, antifungal, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic properties . Additionally, they are investigated for potential treatments for Parkinson’s and Alzheimer’s diseases .
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to modulate various receptors and enzymes, leading to their therapeutic effects . For example, they may act as antagonists or agonists at neurotransmitter receptors, thereby influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime include other piperazine derivatives such as 1-(3-Chlorophenyl)piperazine and 2-(4-(2-(4-(3-chlorophenyl)piperazinyl)ethyl)benzyl)isoindoline-1,3-dione .
Uniqueness: What sets 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime apart from other similar compounds is its specific substitution pattern and functional groups, which confer unique biological activities and chemical reactivity . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
4-(3-Chlorophenyl)-1-Piperazineacetamidoxime is a synthetic compound belonging to the piperazine class, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential interactions with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇ClN₄O
- Molecular Weight : 268.75 g/mol
- CAS Number : 261623-65-8
The compound features a piperazine ring substituted with a chlorophenyl group and an amidoxime functional group, which are critical for its biological activity.
Research indicates that 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as tyrosine kinases and topoisomerases, which play significant roles in cell signaling and replication processes.
- Interaction with Protein Targets : The compound may interact with proteins involved in cellular processes, such as protein farnesyltransferase, which is crucial for post-translational modification of proteins involved in cancer progression.
Pharmacological Effects
Studies have suggested that this compound may possess several pharmacological properties, including:
- Antimicrobial Activity : Preliminary findings indicate potential antileishmanial and antimalarial activities, suggesting its utility in treating parasitic infections.
- Psychoactive Properties : As a piperazine derivative, it may also exhibit psychoactive effects similar to other compounds in this class, which are often explored for their impact on neurotransmitter systems .
Case Studies and Research Findings
Several studies have explored the biological activity of related piperazine derivatives, providing insights into the potential effects of 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime:
- Antimalarial Efficacy : A study demonstrated that piperazine derivatives can effectively inhibit the growth of Plasmodium species, the parasites responsible for malaria. The findings suggest that structural modifications could enhance efficacy against resistant strains.
- Neurotransmitter Interaction : Research on similar compounds has revealed their affinity for various neurotransmitter receptors, indicating that 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime may influence mood and cognition through serotonergic pathways .
Comparative Analysis
The following table summarizes the biological activities of 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime compared to other piperazine derivatives:
| Compound Name | Antimicrobial Activity | Psychoactive Effects | Enzyme Inhibition |
|---|---|---|---|
| 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime | Potentially active | Possible | Yes |
| 1-(3-Chlorophenyl)piperazine | Moderate | Yes | Yes |
| 2-(4-Bromophenyl)piperazine | Active | Yes | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
